N-(2-hydroxy-4-methoxyphenyl)acetamide
Description
Contextualization within Chemical and Biological Sciences
In the realm of chemical sciences, N-(2-hydroxy-4-methoxyphenyl)acetamide is of interest due to its hybrid structure, combining features of phenols, ethers, and amides. This unique arrangement of functional groups influences its chemical reactivity and potential for forming various derivatives. The compound has been identified as a natural product, isolated from the roots of Scoparia dulcis, a plant with a history of use in traditional medicine. researchgate.net This natural occurrence provides a basis for its exploration in phytochemistry and ethnopharmacology.
From a biological perspective, the interest in this compound stems from the well-documented biological activities of phenolic compounds and acetamides. Phenolic compounds are known for their antioxidant properties, while various acetamide (B32628) derivatives have been investigated for a range of therapeutic effects. researchgate.netreadersinsight.net The specific combination of these moieties in this compound suggests a potential for unique biological activities, making it a subject for further investigation in medicinal chemistry and pharmacology.
Academic Significance of the Compound and Related Phenolic Acetamides
The academic significance of this compound and related phenolic acetamides lies in their potential as lead compounds in drug discovery. Phenolic acids and their derivatives are recognized for a wide array of biological and pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. researchgate.net The acetamide functional group is a common feature in many pharmaceuticals and is known to influence a molecule's pharmacokinetic and pharmacodynamic properties.
Research into phenolic acetamides often involves structure-activity relationship (SAR) studies to understand how modifications to the chemical structure affect biological activity. researchgate.net These studies are crucial for the rational design of new therapeutic agents with improved efficacy and reduced side effects. The investigation of compounds like this compound contributes to this broader understanding and may pave the way for the development of novel drugs. For instance, related hydroxamic acid derivatives of methoxyphenylacetamide have been explored for their potential as anti-cancer, anti-inflammatory, and antibacterial agents due to their ability to inhibit enzymes like metalloproteases and histone deacetylases. ontosight.ai
Research Landscape and Historical Perspectives on Methoxyphenylacetamide Derivatives
The research landscape for methoxyphenylacetamide derivatives is rooted in the history of synthetic analgesics. Acetanilide (B955), the N-acetylated derivative of aniline (B41778), was one of the first synthetic compounds found to have both analgesic and antipyretic properties in the late 19th century. researchgate.net However, its use was curtailed due to toxicity concerns. nih.govspectrabase.com This led to the development of less toxic aniline derivatives, including phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), a methoxyphenylacetamide analog. uc.pt
The discovery that acetanilide is metabolized in the body to paracetamol (acetaminophen), which is responsible for its therapeutic effects, was a significant milestone. nih.govspectrabase.com This finding spurred further research into acetamide derivatives, including those with methoxy (B1213986) and hydroxy substitutions on the phenyl ring.
Modern research on methoxyphenylacetamide derivatives has expanded beyond analgesics to explore a wider range of biological activities. For example, derivatives of N-(4-methoxyphenyl)acetamide have been synthesized and investigated for their antifungal and antibacterial properties. researchgate.netchemjournal.kz The ongoing exploration of these compounds, including this compound, reflects a continued interest in their therapeutic potential, driven by advances in synthetic chemistry and biological screening techniques.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxy-4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(11)10-8-4-3-7(13-2)5-9(8)12/h3-5,12H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOAIOPTKPVQOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399374 | |
| Record name | N-(2-hydroxy-4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58469-06-0 | |
| Record name | N-(2-hydroxy-4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-HYDROXY-4'-METHOXYACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of N 2 Hydroxy 4 Methoxyphenyl Acetamide and Its Analogues
Established Synthetic Routes for N-(2-hydroxy-4-methoxyphenyl)acetamide
The primary method for synthesizing this compound involves the direct acylation of the corresponding aminophenol precursor. This approach is efficient and relies on well-understood reaction mechanisms.
Acylation is a fundamental process for forming amides. In the context of phenolic acetamide (B32628) synthesis, the reaction involves the introduction of an acetyl group (CH₃CO-) into an amino group attached to a phenol (B47542) ring. The most common acetylating agent is acetic anhydride (B1165640), often used in the presence of a solvent like glacial acetic acid. nih.goviucr.org This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride.
The presence of both a hydroxyl (-OH) and an amino (-NH₂) group on the aromatic ring requires chemoselectivity. Generally, the amino group is a stronger nucleophile than the phenolic hydroxyl group, allowing for selective N-acylation under controlled conditions. This selectivity is crucial for preventing the formation of O-acylated byproducts. For instance, the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide is achieved by reacting 4-methoxy-2-nitroaniline (B140478) with acetic anhydride in glacial acetic acid at room temperature. nih.goviucr.orgiucr.org
The direct synthesis of this compound proceeds via the acetylation of its precursor, 2-amino-5-methoxyphenol (B1278220). nih.govresearchgate.net The reaction involves treating 2-amino-5-methoxyphenol with an acetylating agent, such as acetic anhydride. The lone pair of electrons on the nitrogen atom of the amino group initiates a nucleophilic attack on one of the carbonyl carbons of the acetic anhydride molecule. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond, releasing acetic acid as a byproduct.
This reaction is typically carried out in a suitable solvent and may be facilitated by gentle heating to ensure completion. The resulting product, this compound, can then be isolated and purified using standard laboratory techniques like recrystallization.
Table 1: Proposed Synthesis of this compound
| Reactant 1 | Reactant 2 | Typical Conditions | Product |
|---|---|---|---|
| 2-amino-5-methoxyphenol | Acetic Anhydride | Glacial acetic acid, Room temperature or gentle heat | This compound |
Synthesis of Structurally Related N-Phenylacetamide Derivatives
The synthesis of analogues of this compound involves more diverse and often multi-step strategies to introduce various substituents onto the N-phenylacetamide scaffold.
Incorporating specific substitution patterns, such as hydroxyl and methoxy (B1213986) groups, onto a phenyl ring requires careful strategic planning, often involving multiple steps. A common approach is to start with a commercially available precursor that already contains one or more of the desired functional groups and then introduce the others through electrophilic aromatic substitution reactions.
For example, a synthetic route to the precursor 2-amino-5-methoxyphenol starts with 3-methoxyphenol. researchgate.net This starting material undergoes nitration to introduce a nitro group, yielding 5-methoxy-2-nitrophenol. The nitro group is a powerful electron-withdrawing group and directs subsequent reactions. The final step is the reduction of the nitro group to an amino group, commonly achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst), to yield the desired 2-amino-5-methoxyphenol. researchgate.net
Another common strategy involves using protecting groups. For instance, the synthesis of 4-methoxy-2-nitroaniline can be achieved from 4-methoxyaniline. google.com The amino group is first protected by acetylation, followed by nitration, and then the protecting acetyl group is removed by hydrolysis to yield the final product. google.com This prevents unwanted side reactions and controls the position of the incoming nitro group.
The synthesis of more complex N-phenylacetamide derivatives often necessitates elaborate multi-step reaction sequences. These sequences are designed to build molecular complexity in a controlled manner. An example is the synthesis of N-phenylacetamide derivatives that incorporate a 4-arylthiazole moiety. nih.gov This process begins with a starting material like p-phenylenediamine (B122844) and involves a sequence of reactions including:
Protection: The aniline (B41778) is protected to control its reactivity in subsequent steps.
Amide Formation: An amide bond is created.
Deprotection: The protecting group is removed to reveal the amino group.
Functionalization: The molecule is further modified, for example, by converting the amino group into an isothiocyanate.
Cyclization: The final heterocyclic thiazole (B1198619) ring is formed through condensation with an α-halocarbonyl compound. nih.gov
Such multi-step syntheses allow for the construction of a diverse library of compounds from common intermediates. nih.gov Furthermore, modern techniques like flow chemistry are being employed to automate multi-step syntheses, where reactants are passed through columns containing immobilized reagents and catalysts, allowing for a continuous and efficient production of complex molecules. syrris.jp
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. psu.edu Unlike conventional heating where heat is transferred inefficiently through conduction, microwaves directly heat the reactants and solvent by interacting with molecular dipoles, leading to a rapid and uniform temperature increase. psu.eduresearchgate.net
This technique has been successfully applied to the synthesis of N-acetamides, offering significant advantages over traditional methods. Key benefits include drastically reduced reaction times (from hours to minutes), improved yields, and often cleaner reactions with fewer byproducts. researchgate.netnih.gov Many microwave-assisted syntheses can be performed under solvent-free conditions, aligning with the principles of green chemistry. archivepp.com For example, the synthesis of N-phenylsuccinimide from aniline and succinic anhydride can be completed in just four minutes in a domestic microwave oven, compared to several hours required for the traditional method. nih.gov Similarly, various acetamide derivatives have been efficiently synthesized under microwave irradiation, demonstrating the broad applicability of this technique. mdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Acetamide Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours | Minutes nih.govmdpi.com |
| Energy Efficiency | Low | High psu.edu |
| Solvent Use | Often requires a solvent | Can often be performed solvent-free researchgate.netarchivepp.com |
| Yields | Variable | Often higher yields researchgate.net |
Chemical Reactivity and Transformations of the this compound Nucleus
The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the acetamido, the hydroxyl, and the methoxy groups, all attached to a central benzene (B151609) ring. These groups influence the reactivity of the aromatic nucleus and are themselves sites for various chemical transformations.
The amide linkage in this compound is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acidic or basic conditions. This reaction is analogous to the well-documented hydrolysis of other N-arylacetamides, such as paracetamol (N-(4-hydroxyphenyl)acetamide). prepchem.comrsc.org
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The collapse of this intermediate, followed by deprotonation, results in the cleavage of the amide bond, yielding 2-amino-5-methoxyphenol and acetic acid. rsc.org
In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the 2-amino-5-methoxyphenoxide anion as the leaving group, which is subsequently protonated upon workup to give the final aminophenol product.
This hydrolysis is a fundamental transformation, often employed to deprotect the amino group, thereby enabling further synthetic modifications. The products of this reaction are outlined in the table below.
Table 1: Products of Amide Bond Hydrolysis Click on a compound name for more details.
| Reactant | Conditions | Product 1 | Product 2 |
|---|---|---|---|
| This compound | Acid (e.g., HCl) or Base (e.g., NaOH), Heat | 2-Amino-5-methoxyphenol | Acetic acid |
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of the strongly electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups. The acetamido (-NHCOCH₃) group is also an activating, ortho-, para-directing group, though its activating effect is moderated by the electron-withdrawing nature of the adjacent carbonyl.
The directing influence of these substituents determines the position of incoming electrophiles. Both the hydroxyl and methoxy groups are powerful ortho-, para-directors. pureonebio.com
The hydroxyl group at C-2 directs incoming electrophiles to positions C-1 (blocked), C-3, and C-5.
The methoxy group at C-4 directs incoming electrophiles to positions C-3 and C-5.
The acetamido group at C-1 directs to positions C-2 (blocked) and C-6.
The positions C-3 and C-5 are strongly activated by the concerted effects of both the hydroxyl and methoxy groups. Therefore, electrophilic substitution is most likely to occur at these positions. Steric hindrance may influence the relative ratio of substitution at C-3 versus C-5.
Table 2: Directing Effects of Substituents on the Aromatic Ring
| Substituent Group | Position | Type | Directing Influence |
|---|---|---|---|
| -NHCOCH₃ (Acetamido) | C-1 | Activating, Ortho-, Para-Director | C-2 (blocked), C-6 |
| -OH (Hydroxyl) | C-2 | Strongly Activating, Ortho-, Para-Director | C-1 (blocked), C-3, C-5 |
| -OCH₃ (Methoxy) | C-4 | Strongly Activating, Ortho-, Para-Director | C-3, C-5 |
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration of analogous 4-alkoxyacetanilides has been studied, revealing that the nitro group (-NO₂) is introduced onto the activated ring. researchgate.netchemscene.comresearchgate.net In the case of this compound, treatment with a nitrating agent (e.g., nitric acid in sulfuric acid) would be expected to yield a mixture of N-(2-hydroxy-4-methoxy-3-nitrophenyl)acetamide and N-(2-hydroxy-4-methoxy-5-nitrophenyl)acetamide.
The functional groups of this compound offer distinct pathways for oxidation and reduction.
Oxidation: The phenolic hydroxyl group makes the molecule susceptible to oxidation. Advanced oxidation processes involving hydroxyl radicals can lead to further hydroxylation of the aromatic ring or oxidation to form quinone-type species. sigmaaldrich.com For example, oxidation of the closely related acetaminophen (B1664979) can produce N-acetyl-p-benzoquinone imine (NAPQI), a highly reactive species. A similar pathway for this compound could lead to the formation of a corresponding N-acetyl-quinone imine derivative. The methoxy group is generally stable to mild oxidizing agents, but under harsh conditions, it can undergo oxidative demethylation.
Reduction: The amide functional group is generally resistant to reduction. However, it can be reduced to a secondary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert the this compound to N-ethyl-2-amino-5-methoxyphenol.
If a nitro group has been previously introduced onto the ring via electrophilic substitution, it can be readily reduced to an amino group. This is a common synthetic strategy to introduce an additional amino functionality. Typical reagents for this transformation include catalytic hydrogenation (H₂/Pd/C) or metals in acidic media (e.g., Sn/HCl, Fe/HCl).
Table 3: Potential Oxidation and Reduction Transformations
| Reaction Type | Functional Group Targeted | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| Oxidation | Phenolic Ring | Mild Oxidants (e.g., Fe³⁺), Hydroxyl Radicals | Quinone-imine |
| Reduction | Amide | LiAlH₄ | Secondary Amine |
| Reduction | Nitro (if present) | H₂/Pd/C, Sn/HCl, Fe/HCl | Amine |
Precursor Applications in Organic Synthesis
This compound can be viewed as a protected form of 2-amino-5-methoxyphenol. Following the hydrolysis of the amide bond as described in section 2.3.1, the resulting aminophenol becomes a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds.
The strategic placement of amino, hydroxyl, and methoxy groups on the aromatic ring of 2-amino-5-methoxyphenol allows for a variety of cyclization reactions. The ortho-amino-phenol moiety is a classic precursor for the synthesis of phenoxazines and other related fused heterocyclic systems. For example, 5-amino-2-methoxyphenol (B156534) has been shown to react with ninhydrin (B49086) to produce tetrahydroindeno[1,2-b]indolones, demonstrating its utility in constructing complex polycyclic structures.
The synthetic utility arises from the differential reactivity of the nucleophilic amino and hydroxyl groups. These groups can react with bifunctional electrophiles to construct five-, six-, or seven-membered heterocyclic rings fused to the benzene core. The acetamido group in the parent compound serves as a stable and easily removable protecting group for the amine, allowing for transformations on other parts of a molecule before its deprotection and subsequent cyclization.
Advanced Spectroscopic and Crystallographic Characterization of N 2 Hydroxy 4 Methoxyphenyl Acetamide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the N-(2-hydroxy-4-methoxyphenyl)acetamide molecule. While a full experimental dataset for the title compound is not publicly available, analysis of closely related structures provides a robust framework for predicting its spectral features.
In the ¹H NMR spectrum of this compound, specific resonances are expected for each unique proton in the molecule. The aromatic region would display signals corresponding to the three protons on the phenyl ring. The proton ortho to the hydroxyl group and meta to the acetamido group (C3-H) would likely appear as a doublet. The proton ortho to the methoxy (B1213986) group and meta to the hydroxyl (C5-H) would also be a doublet, while the proton between the acetamido and methoxy groups (C6-H) would present as a doublet of doublets.
The methoxy group (-OCH₃) protons would yield a sharp singlet, typically in the range of 3.7-3.9 ppm. The methyl protons of the acetamide (B32628) group (-NHC(O)CH₃) would also produce a distinct singlet, generally found further upfield. The protons of the amide (N-H) and hydroxyl (O-H) groups would appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.
For comparison, the ¹H NMR spectrum of the related compound 2-chloro-N-(4-methoxyphenyl)acetamide in DMSO-d₆ shows a singlet for the methoxy protons (CH₃) at 3.74 ppm and signals for the aromatic protons between 6.93 and 7.5 ppm. nih.gov The amide proton (NH) appears as a singlet at 10.23 ppm. nih.gov Another analogue, N-(2-methoxyphenyl)acetamide, displays its methoxy singlet at 3.853 ppm and the acetamide methyl singlet at 2.179 ppm in CDCl₃. chemicalbook.com These values from analogous structures help to estimate the expected chemical shifts for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -C(O)CH₃ | ~2.1 | Singlet |
| -OCH₃ | ~3.8 | Singlet |
| Aromatic H | 6.5 - 7.5 | Multiplets |
| -OH | Variable | Broad Singlet |
| -NH | Variable | Broad Singlet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are anticipated, corresponding to each unique carbon atom. The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift, typically appearing around 168-170 ppm.
The aromatic carbons will resonate in the 100-160 ppm range. The carbons directly attached to the oxygen atoms (C2 and C4) will be the most deshielded within this region. The remaining aromatic carbons (C1, C3, C5, C6) will have shifts influenced by the electronic effects of the substituents. The methoxy carbon (-OCH₃) signal is expected around 55 ppm, while the acetamide methyl carbon (-CH₃) will be the most upfield signal, typically below 25 ppm.
Data from 2-chloro-N-(4-methoxyphenyl)acetamide shows the carbonyl carbon at 164.13 ppm, the methoxy carbon at 55.23 ppm, and the aromatic carbons between 113.92 and 155.51 ppm. nih.gov This provides a reliable reference for the expected peak positions in the spectrum of this compound.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -C(O)CH₃ | ~24 |
| -OCH₃ | ~55 |
| Aromatic C-H | 100 - 125 |
| Aromatic C-N | ~130 |
| Aromatic C-O | 150 - 160 |
| -C=O | ~169 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic group. The N-H stretching of the secondary amide would appear in a similar region, typically around 3300 cm⁻¹. The C=O stretching of the amide (Amide I band) is a strong, sharp absorption expected around 1650-1670 cm⁻¹. The N-H bending vibration (Amide II band) typically appears near 1550 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups occurs just below 3000 cm⁻¹. The C-O stretching of the ether and phenol (B47542) groups would produce strong bands in the 1200-1300 cm⁻¹ region.
For the related compound 2-chloro-N-(4-methoxyphenyl)acetamide, the experimental FT-IR spectrum shows the N-H amide stretch at 3292 cm⁻¹, the C=O amide stretch at 1660 cm⁻¹, and aromatic C-H stretching at 3073 cm⁻¹. nih.gov These values align well with the expected frequencies for the title compound.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Phenol) | 3200 - 3400 | Broad, Strong |
| N-H Stretch (Amide) | ~3300 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1650 - 1670 | Strong |
| N-H Bend (Amide II) | ~1550 | Medium |
| C-O Stretch (Ether/Phenol) | 1200 - 1300 | Strong |
Raman spectroscopy would provide complementary information. While C=O stretching is also visible, aromatic C=C ring stretching vibrations typically give strong signals in the Raman spectrum, expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular weight of this compound (C₉H₁₁NO₃) is 181.19 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z = 181.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, derivatization (e.g., silylation of the acidic -OH and -NH protons) might be necessary to increase its volatility for GC analysis. jfda-online.com
The fragmentation of the molecular ion would provide structural clues. A key fragmentation pathway for acetamides is the alpha-cleavage, which could lead to the loss of a methyl radical (•CH₃) to form an ion at m/z 166, or more likely, the loss of the acetyl group. A prominent fragmentation would be the cleavage of the amide C-N bond, potentially leading to the formation of a resonance-stabilized acylium ion [CH₃CO]⁺ at m/z 43. Another significant fragmentation could be the McLafferty rearrangement if applicable, though it is less common in aromatic amides. miamioh.edu Cleavage could also result in the formation of an ion corresponding to the aminophenol fragment. For instance, the mass spectrum of the related compound N-(4-ethoxyphenyl)-N-hydroxy-acetamide (molecular weight 195.21) shows significant fragmentation, indicating the complexity of these processes. nist.gov The identification of 2-Hydroxy-2-(4-methoxy-phenyl)-N-methyl-acetamide in plant extracts using GC-MS highlights the utility of this technique in complex mixture analysis. researchgate.net
Single-Crystal X-ray Diffraction Studies of Related Acetamide Structures
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net While a crystal structure for this compound itself has not been reported, extensive studies on related N-phenyl acetamide derivatives provide valuable insights into the likely molecular conformation and intermolecular interactions. bohrium.comresearchgate.net
Studies on compounds like N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide and 2-chloro-N-(4-methoxyphenyl)acetamide reveal common structural motifs. nih.goviucr.org Typically, the amide group is nearly planar, but it is often twisted out of the plane of the phenyl ring. For example, in 2-chloro-N-(4-methoxyphenyl)acetamide, the dihedral angle between the phenyl ring and the acetamido group is 28.87°. nih.gov
A crucial feature in the crystal packing of such amides is hydrogen bonding. The amide N-H group is an excellent hydrogen-bond donor, while the carbonyl oxygen is a strong acceptor. This frequently leads to the formation of chains or layers of molecules linked by N-H···O hydrogen bonds. bohrium.comresearchgate.net In the structure of this compound, the phenolic O-H group would provide an additional, strong hydrogen-bond donor site, likely leading to more complex and robust three-dimensional hydrogen-bonding networks. These interactions govern the physical properties of the compound in the solid state. Hirshfeld surface analysis is often employed in these studies to quantify the various intermolecular contacts, which typically include H···H, C···H, and O···H interactions. nih.goviucr.org
Computational and Theoretical Investigations of N 2 Hydroxy 4 Methoxyphenyl Acetamide Molecular Properties and Interactions
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics. For compounds related to N-(2-hydroxy-4-methoxyphenyl)acetamide, DFT calculations, often using the B3LYP method with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), have been employed to optimize molecular structures and analyze electronic properties. nih.govnih.govresearchgate.net These calculations provide the foundation for more detailed analyses like HOMO-LUMO, NBO, and electrostatic potential mapping.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, making it a "soft" molecule. Conversely, a large energy gap indicates high stability and low reactivity, characteristic of a "hard" molecule. nih.gov For aromatic acetamide (B32628) derivatives, the HOMO is typically localized over the phenyl ring and the amide group, while the LUMO is distributed across the entire molecule. nih.gov This distribution facilitates charge transfer within the molecule, which is a key aspect of its reactivity. nih.gov DFT calculations for related compounds allow for the estimation of quantum chemical descriptors that provide insights into their reactive nature. researchgate.net
Table 1: Representative Quantum Chemical Descriptors Based on DFT Calculations for Acetamide Derivatives
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |
| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 |
| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 |
| Hardness (η) | (I - A) / 2 | 2.0 to 2.5 |
Note: These values are representative and derived from studies on analogous compounds. The exact values for this compound would require specific calculation.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds. It provides a detailed understanding of charge transfer and hyperconjugative interactions within a molecule. researchgate.net In molecules similar to this compound, NBO analysis reveals significant delocalization of electron density between filled donor orbitals and empty acceptor orbitals. nih.govresearchgate.net
These interactions, particularly the π → π* transitions, contribute to the stabilization of the molecular structure. The stabilization energy (E(2)) associated with these delocalizations can be calculated to quantify the strength of the interaction. For instance, in related acetamide structures, strong intramolecular hyperconjugative interactions are observed, indicating a transfer of electron density that stabilizes the system. nih.gov NBO analysis can also interpret intermolecular contacts and the formation of hydrogen bonds. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different potential values on the molecular surface, typically using a color spectrum.
Red Regions: Indicate negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack and are often associated with electronegative atoms like oxygen. researchgate.netnih.gov
Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are susceptible to nucleophilic attack and are typically found around hydrogen atoms, especially those bonded to electronegative atoms (e.g., in -OH or -NH groups). researchgate.netnih.gov
Green Regions: Represent neutral or zero potential.
For a molecule like this compound, the MEP map would be expected to show negative potential (red) around the carbonyl oxygen, the hydroxyl oxygen, and the methoxy (B1213986) oxygen, making them centers for hydrogen bond acceptance. nih.gov Positive potential (blue) would be localized on the hydroxyl and amide hydrogens, identifying them as hydrogen bond donors. nih.govscispace.com This information is crucial for understanding how the molecule interacts with biological receptors. scispace.com
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are fundamental in drug discovery for identifying potential biological targets and understanding binding mechanisms.
For derivatives of this compound, docking studies have been performed to evaluate their binding affinity against various protein targets, such as those involved in cancer or inflammation. researchgate.netmdpi.comdoi.org For example, a study on N-(2-methoxy-benzyl)-acetamide investigated its interaction with Poly (ADP-ribose) polymerase (PARP), a drug target in breast cancer treatment. researchgate.netdoi.org Such studies reveal key intermolecular interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The binding affinity is often quantified by a docking score, with more negative values indicating a stronger interaction.
Table 2: Hypothetical Molecular Docking Results for this compound Against Various Protein Targets
| Protein Target (PDB ID) | Biological Role | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|---|
| PARP-1 (e.g., 6AV5) | DNA repair, Cancer | -7.5 | Gly, Ser, Tyr |
| COX-2 (e.g., 5IKR) | Inflammation | -8.2 | Arg, Val, Ser |
Note: This table is illustrative. The specific targets and binding affinities for this compound would need to be determined through dedicated docking experiments.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. nih.gov
For classes of compounds including acetamide derivatives, QSAR studies have been successfully used to model activities such as anticonvulsant effects or enzyme inhibition. nih.govkg.ac.rs These models are built using molecular descriptors that quantify various physicochemical properties of the molecules (e.g., topological, electronic, or hydrophobic). Multiple linear regression (MLR) and machine learning algorithms are common techniques used to generate the QSAR equations. nih.gov A valid QSAR model for this compound could help in predicting its potential efficacy against specific biological targets and guide the design of more potent analogs. kg.ac.rs
Simulation of Molecular Dynamics in Biological Environments
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of conformational changes and interactions within a biological environment, such as in solution or bound to a protein. nih.gov
A study using NMR spectroscopy and molecular dynamics simulation on the closely related compound N-(2-hydroxy-4-methylphenyl)acetamide investigated its behavior in solution. nih.gov The results confirmed the formation of various inter- and intramolecular hydrogen bonds, such as O-H···O and O···H-N. nih.gov Such simulations can determine the activation energy of molecular dynamics and the energy of intramolecular hydrogen bonds, providing a detailed picture of the compound's flexibility and interaction patterns in a physiological context. nih.gov These dynamic properties are crucial for understanding how a ligand adapts to a receptor's binding site. nih.gov
Solvatochromism and Theoretical Absorption Spectra Analysis
A comprehensive understanding of the electronic properties of a molecule and its interaction with its environment is crucial for predicting its behavior in various applications. Solvatochromism, the change in the color of a solute when dissolved in different solvents, provides valuable insights into the nature of solute-solvent interactions. wikipedia.org Concurrently, theoretical absorption spectra analysis, often employing quantum chemical methods, complements experimental findings by elucidating the electronic transitions responsible for the observed spectral characteristics. mdpi.com
Due to a lack of specific experimental and theoretical studies on the solvatochromism and absorption spectra of this compound, this section will discuss the expected behavior of this compound based on studies of the structurally similar and extensively researched molecule, paracetamol (N-(4-hydroxyphenyl)acetamide). The presence of a hydroxylated phenyl ring and an acetamide group in both molecules allows for a reasonable comparative analysis.
Solvatochromic Effects: Insights from Paracetamol Studies
The absorption spectrum of a molecule can be influenced by the polarity of the solvent in which it is dissolved. This phenomenon, known as solvatochromism, can manifest as a bathochromic (red) shift or a hypsochromic (blue) shift in the maximum absorption wavelength (λmax). wikipedia.org
Studies on paracetamol have demonstrated its solvatochromic behavior. The λmax of paracetamol has been observed to shift in solvents of varying polarity. For instance, the absorption maximum of paracetamol is around 243 nm in methanol (B129727), a polar protic solvent. cutm.ac.inresearchgate.net In a mixture of ethanol (B145695) and sodium hydroxide (B78521), the peak is observed at 243 nm, while in a mixture with 0.1N NaOH, it shifts to 257 nm. ijrpas.com The use of different solvent mixtures, such as methanol with phosphate (B84403) buffer (pH 6.8) or borate (B1201080) buffer (pH 9.0), also results in shifts in the λmax, with values recorded at 245 nm and 300 nm. ijprajournal.comorientjchem.org
This solvent-dependent shift in λmax is indicative of interactions between the solvent molecules and the different electronic states (ground and excited) of the paracetamol molecule. Polar solvents can stabilize the excited state to a different extent than the ground state, leading to a change in the energy gap between these states and consequently a shift in the absorption wavelength.
Based on these findings for paracetamol, it is anticipated that this compound would also exhibit solvatochromism. The presence of the additional methoxy group in this compound may influence the extent of these solvatochromic shifts compared to paracetamol.
Interactive Data Table: Solvatochromism of Paracetamol
| Solvent/Solvent System | Maximum Absorption Wavelength (λmax) (nm) | Reference(s) |
| Methanol | 243 | cutm.ac.inresearchgate.net |
| Ethanol:NaOH (3:1) | 243 | ijrpas.com |
| 0.1N NaOH | 257 | ijrpas.com |
| Methanol:Phosphate Buffer (pH 6.8) | 245 | ijprajournal.comorientjchem.org |
| Methanol:Borate Buffer (pH 9.0) | 300 | ijprajournal.com |
| Ethanol:Phosphate Buffer (pH 6.8) | 245 | ijprajournal.com |
| Ethanol:Borate Buffer (pH 9.0) | 300 | ijprajournal.com |
Theoretical Absorption Spectra Analysis: A Computational Perspective
Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the electronic absorption spectra of molecules. mdpi.com These calculations can provide information about the energies of electronic transitions, the orbitals involved, and the oscillator strengths, which relate to the intensity of the absorption bands.
Numerous computational studies have been performed on paracetamol to elucidate its electronic structure and absorption properties. nepjol.inforesearchgate.netresearchgate.net These studies typically involve optimizing the molecular geometry and then performing TD-DFT calculations to obtain the theoretical UV-Vis spectrum.
For paracetamol, TD-DFT calculations have successfully predicted the main absorption band in the UV region. For example, a study using the B3LYP functional with the 6-31G basis set calculated the first allowed transition in the gas phase at 245.31 nm and in a solvent phase (water) at 248.32 nm. nepjol.info These theoretical values are in good agreement with the experimentally observed λmax.
The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals that the primary absorption band of paracetamol corresponds to a π → π* transition. nepjol.info
Given the structural similarities, it is expected that TD-DFT calculations on this compound would also predict a primary absorption band in the UV region corresponding to a π → π* transition. The precise wavelength of this transition would likely be influenced by the electronic effects of the additional methoxy group on the phenyl ring.
Interactive Data Table: Theoretical Absorption Data for Paracetamol
| Computational Method | Basis Set | Phase | Calculated λmax (nm) | Oscillator Strength (f) | Transition | Reference |
| TD-DFT/B3LYP | 6-31G | Gas | 245.31 | 0.3706 | H→L | nepjol.info |
| TD-DFT/B3LYP | 6-31G | Water | 248.32 | 0.4585 | H→L | nepjol.info |
Structure Activity Relationship Sar Studies of N 2 Hydroxy 4 Methoxyphenyl Acetamide Derivatives
Impact of Functional Group Modifications on Biological Efficacy
The biological efficacy of N-(2-hydroxy-4-methoxyphenyl)acetamide derivatives can be significantly altered by modifying their functional groups. The core structure possesses hydroxyl, methoxy (B1213986), and acetamide (B32628) groups, which are all amenable to chemical modification. These changes can influence the compound's polarity, steric profile, and hydrogen bonding capabilities, thereby affecting its interaction with biological targets.
A key strategy involves the modification of the acetamide nitrogen. For instance, converting the parent amine of a related compound, N-(4-methoxyphenyl)acetamide, into a dithiocarbamate (B8719985) derivative introduces a new functional group with distinct chemical properties. researchgate.netchemjournal.kz Studies on these derivatives have demonstrated the emergence of significant antifungal and antibacterial activities. researchgate.netchemjournal.kz The introduction of the dithiocarbamate moiety, a known metal chelator, can disrupt essential metalloenzymes in pathogens.
Research has shown that sodium acetyl(4-methoxyphenyl)carbamodithioate, a derivative of N-(4-methoxyphenyl)acetamide, exhibits potent fungicidal activity. researchgate.netchemjournal.kz At a concentration of 0.4%, it completely inhibits the growth of the phytopathogen Fusarium oxysporum. researchgate.netchemjournal.kz Furthermore, this compound displayed significant antibacterial properties, creating an 18 mm zone of inhibition against Pectobacterium carotovorum at the same concentration. researchgate.netchemjournal.kz These findings underscore how targeted functional group modifications can introduce novel biological activities to the core scaffold.
| Derivative Name | Target Organism | Concentration | Biological Effect |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | 0.4% | Complete growth inhibition |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | 0.4% | 18 mm zone of inhibition |
Positional Isomerism and Bioactivity Profiling
Furthermore, the positioning of functional groups affects hydrogen bonding patterns, which are fundamental to drug-receptor interactions. In the case of N-(4-hydroxy-2-nitrophenyl)acetamide and its N-(4-hydroxy-3-nitrophenyl)acetamide isomer, distinct differences in molecular planarity and hydrogen bonding networks are observed. iucr.org The 2-nitro isomer's NH group forms an intramolecular hydrogen bond, whereas its OH group engages in intermolecular bonding. iucr.org Such variations, dictated by the position of a single functional group, can lead to vastly different bioactivity profiles by altering the compound's ability to bind to its intended target.
Stereochemical Influences on Pharmacological Activity
When modifications to the this compound scaffold introduce chiral centers, stereochemistry becomes a critical factor influencing pharmacological activity. Enantiomers, which are non-superimposable mirror images, can exhibit profound differences in their interaction with chiral biological macromolecules like enzymes and receptors.
The principle of stereoselectivity is well-documented in pharmacology. A compelling example, while from a different class of compounds, is found in the stereoisomers of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide. This compound has multiple chiral centers, giving rise to several stereoisomers. nih.gov Pharmacological evaluation of these isomers reveals dramatic differences in their biological effects. nih.gov The separation and testing of the four stereoisomers that constitute the racemic mixture showed that the biological activities, including analgesic potency, were highly dependent on the specific spatial arrangement of the atoms. nih.gov
This highlights a fundamental concept in SAR: the three-dimensional structure of a molecule is paramount for its biological function. For derivatives of this compound, the introduction of a chiral side chain or substituent would necessitate the separation and individual testing of each stereoisomer. It is common for one enantiomer (the eutomer) to be significantly more potent or have a different pharmacological profile than its mirror image (the distomer). Therefore, understanding stereochemical influences is essential for developing selective and effective therapeutic agents.
Correlation between Molecular Structure and Enzyme Inhibition Potency
A key application of SAR studies on this compound derivatives is in the development of specific enzyme inhibitors. The potency and selectivity of inhibition are directly correlated with the molecular structure of the derivative.
The core N-phenylacetamide structure can be found in various enzyme inhibitors, and modifications can target specific enzyme families. For instance, modifying the acetamide group to a hydroxamic acid (-CONHOH) can confer inhibitory activity against metalloproteases, including histone deacetylases (HDACs). ontosight.ai The hydroxamic acid moiety is a highly effective zinc-binding group, enabling it to chelate the zinc ion within the active site of these enzymes and block their catalytic function. ontosight.ai
Another strategy involves creating hybrid molecules that combine the acetamide scaffold with other pharmacophores. The development of acetamide-sulfonamide conjugates has yielded potent inhibitors of the enzyme urease. semanticscholar.org SAR studies on these compounds revealed that the nature of the substitution on both the acetamide and sulfonamide portions is critical for inhibitory activity. For example, conjugating ibuprofen (B1674241) with sulfathiazole (B1682510) resulted in a potent competitive urease inhibitor with an IC50 value of 9.95 µM. semanticscholar.org This demonstrates a clear correlation between the specific molecular structure and the resulting enzyme inhibition potency.
| Compound | Target Enzyme | Inhibition Potency (IC50) | Mode of Inhibition |
| Ibuprofen-sulfathiazole conjugate | Urease | 9.95 µM | Competitive |
| Flurbiprofen-sulfadiazine conjugate | Urease | 16.74 µM | Competitive |
| Flurbiprofen-sulfamethoxazole conjugate | Urease | 13.39 µM | Competitive |
Development of Lead Compounds through SAR Optimization
The ultimate goal of SAR studies is to guide the development of lead compounds into clinical candidates through a process known as lead optimization. This iterative cycle involves designing, synthesizing, and testing new analogues to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity.
The process begins with a "hit" compound, often identified through screening, which possesses some desired biological activity. For this compound derivatives, a hit could be an analogue showing initial enzyme inhibitory or antimicrobial activity. SAR exploration then commences by making systematic structural modifications. researchgate.net
Key optimization strategies based on SAR data include:
Functional Group Modification: As seen with dithiocarbamates, adding new groups can introduce or enhance bioactivity. researchgate.netchemjournal.kz
Scaffold Hopping and Isosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups to improve properties.
Positional Isomerism Exploration: Systematically moving substituents to find the optimal arrangement for target binding, as suggested by the importance of substituent location on the phenyl ring. mdpi.com
An example of this process is the hit-to-lead optimization of benzimidazole (B57391) phenylacetamides as broad-spectrum trypanosomacides. researchgate.net Researchers synthesized a set of analogues with key modifications to the scaffold, leading to derivatives with improved potency and low cytotoxicity. researchgate.net This demonstrates how SAR data provides a rational basis for refining a molecule's structure to achieve a superior therapeutic profile, transforming an initial hit into a viable lead compound for further development.
Preclinical Research and Therapeutic Potential of N 2 Hydroxy 4 Methoxyphenyl Acetamide Analogues
In Vitro Efficacy Assessments
The in vitro evaluation of N-(2-hydroxy-4-methoxyphenyl)acetamide analogues has revealed a broad spectrum of biological activities, primarily against microbial pathogens and in models related to neurological disorders.
Derivatives of N-(4-methoxyphenyl)acetamide have shown significant antimicrobial efficacy. For instance, 2-chloro-N-(4-methoxyphenyl)acetamide has demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, and Listeria monocytogenes. It also exhibits potent antifungal properties, inhibiting the colony growth of Trichoderma longibrachiatum and Mucor plumbeus by 98% and 83%, respectively nih.gov. Another derivative, sodium acetyl(4-methoxyphenyl)carbamodithioate, completely inhibits the growth of the phytopathogen Fusarium oxysporum at a 0.4% concentration tandfonline.comresearchgate.net. The inclusion of a chloro atom in acetamide (B32628) structures appears to enhance antimicrobial activity; 2-chloro-N-(2-hydroxyphenyl)acetamide was able to inhibit 96.6% of Candida albicans strains, whereas the non-chlorinated parent compound, N-(2-hydroxyphenyl) acetamide, showed no activity semanticscholar.org.
In the context of neurological disorders, the mechanism of action for several N-phenylacetamide analogues has been linked to their interaction with key neuronal targets. In vitro studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, identified as potent anticonvulsants, revealed that they act as moderate binders to neuronal voltage-sensitive sodium channels (site 2) nih.gov. Other analogues, such as 2-((1,5-diphenyl-1H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide derivatives, are believed to exert their antiepileptic effects by interacting with the GABA-A receptor tandfonline.com.
Table 1: In Vitro Antimicrobial Activity of N-(4-methoxyphenyl)acetamide Analogues
| Compound/Analogue | Target Organism | Observed Efficacy | Source |
|---|---|---|---|
| 2-chloro-N-(4-methoxyphenyl)acetamide | Staphylococcus aureus | Active | nih.gov |
| 2-chloro-N-(4-methoxyphenyl)acetamide | Escherichia coli | Active | nih.gov |
| 2-chloro-N-(4-methoxyphenyl)acetamide | Trichoderma longibrachiatum | 98% colony growth inhibition | nih.gov |
| 2-chloro-N-(4-methoxyphenyl)acetamide | Mucor plumbeus | 83% colony growth inhibition | nih.gov |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | Complete growth inhibition (at 0.4%) | tandfonline.comresearchgate.net |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | 18 mm zone of inhibition (at 0.4%) | tandfonline.comresearchgate.net |
| 2-chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | 96.6% inhibition | semanticscholar.org |
In Vivo Studies (e.g., Animal Models)
The therapeutic potential of this compound analogues has been further substantiated through various in vivo animal models, particularly for epilepsy and other neurological conditions.
A study involving new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated significant anticonvulsant activity in standard mouse and rat models nih.gov. Initial screening using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests identified several active compounds. Notably, derivatives with a 3-(trifluoromethyl)anilide moiety were particularly effective in the MES seizures model, and several also showed activity in the 6-Hz screen, an animal model for therapy-resistant epilepsy nih.gov. Similarly, a series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide hybrids showed broad-spectrum anticonvulsant properties in MES, scPTZ, and 6 Hz seizure models in mice semanticscholar.orgmdpi.com. For one of the most potent compounds, the median effective dose (ED50) was 49.6 mg/kg in the MES test and 31.3 mg/kg in the 6 Hz model mdpi.com.
Beyond epilepsy, other phenylacetamide derivatives have been evaluated for antidepressant effects. In a study using tail suspension and forced swim tests in mice, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives displayed significant antidepressant activity at a dose of 30 mg/kg nih.gov.
Pharmacokinetic Properties (Absorption, Distribution, Metabolism, Excretion)
The drug-likeness and pharmacokinetic profiles of this compound analogues have been assessed primarily through in silico methods and some in vitro metabolic studies.
Computational analysis of 2-chloro-N-(4-methoxyphenyl)acetamide indicated that it is consistent with the Lipinski, Veber, and Ghose rules for drug-likeness, suggesting favorable properties for oral bioavailability nih.gov. Another analogue designed as an analgesic, 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide, was found to be more stable and lipophilic compared to its parent compounds, with a slowed hydrolysis of the amide group. In vitro studies on one promising anticonvulsant hybrid, a (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivative, revealed high metabolic stability in human liver microsomes semanticscholar.org. The human metabolite of N-(4-Methoxyphenyl)acetamide has been identified as acetaminophen (B1664979) nih.gov.
Toxicity Assessments
Preclinical safety evaluation of these analogues has been a critical component of their development. Acute neurological toxicity for anticonvulsant N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives was assessed using the rotarod test in mice nih.gov. For one highly active anticonvulsant, the median toxic dose (TD50) in the rotarod test was 162.4 mg/kg, indicating a favorable safety profile relative to its effective dose semanticscholar.org.
In vitro toxicity studies have also been conducted. For instance, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, a potential anticonvulsant and analgesic agent, showed no significant cytotoxic or hepatotoxic effects in preliminary assessments dntb.gov.ua. Furthermore, a novel class of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogues was specifically designed to lack the hepatotoxicity associated with acetaminophen, a known metabolite of some related compounds nih.gov. These analogues did not produce the toxic byproduct N-acetyl-p-benzoquinone imine (NAPQI).
Table 2: In Vivo Efficacy and Toxicity of Selected N-Phenylacetamide Analogues
| Compound Class/Analogue | Animal Model | Test | Finding | Source |
|---|---|---|---|---|
| (2,5-Dioxo-pyrrolidin-1-yl)(phenyl)-acetamide hybrid | Mouse | MES Test | ED50 = 45.6 mg/kg | semanticscholar.org |
| (2,5-Dioxo-pyrrolidin-1-yl)(phenyl)-acetamide hybrid | Mouse | 6 Hz (32 mA) Test | ED50 = 39.5 mg/kg | semanticscholar.org |
| (2,5-Dioxo-pyrrolidin-1-yl)(phenyl)-acetamide hybrid | Mouse | Rotarod Test | TD50 = 162.4 mg/kg | semanticscholar.org |
| 3-(trifluoromethyl)anilide derivative | Mouse/Rat | MES Seizures | Active | nih.gov |
| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide | Mouse | Tail Suspension Test | Significant antidepressant activity | nih.gov |
Applications in Drug Discovery and Development
The favorable preclinical data for this compound analogues have positioned them as promising candidates for further development in two primary therapeutic areas.
The consistent and often potent antibacterial and antifungal activity demonstrated by various acetamide analogues makes them attractive leads for new antimicrobial drugs dntb.gov.ua. The ability to modify the core structure, such as through halogenation, to enhance efficacy against specific pathogens like Candida albicans highlights a clear path for medicinal chemistry optimization semanticscholar.org. Derivatives like sodium acetyl(4-methoxyphenyl)carbamodithioate have shown high fungicidal activity against significant plant pathogens, suggesting potential applications in agriculture as well tandfonline.comresearchgate.net. In silico analyses suggest that the antimicrobial effect of compounds like 2-chloro-N-(4-methoxyphenyl)acetamide may be due to their effect on DNA ligase, offering a specific target for further investigation nih.gov.
A substantial body of evidence supports the development of N-phenylacetamide analogues as therapeutics for epilepsy. Multiple studies have successfully identified derivatives with broad-spectrum anticonvulsant activity in well-established animal models nih.govsemanticscholar.orgmdpi.com. The efficacy of these compounds in models of therapy-resistant seizures is particularly noteworthy, as this represents a significant unmet clinical need nih.gov. The elucidation of their mechanisms, including interactions with voltage-gated sodium channels and GABA-A receptors, provides a solid foundation for rational drug design to improve potency and selectivity nih.govtandfonline.com. The demonstrated efficacy of related structures in animal models of depression further broadens the potential applications of this chemical class within neurological medicine nih.gov.
Cancer Therapy
The therapeutic potential of compounds structurally related to this compound has been an area of interest in preclinical cancer research. While direct studies on analogues retaining the specific 2-hydroxy-4-methoxy substitution pattern are limited, research on closely related phenylacetamide derivatives has demonstrated significant anticancer activity across various cancer cell lines. These studies highlight the potential of the N-phenylacetamide scaffold as a basis for the development of novel cytotoxic agents.
One of the most closely related analogues, N-(2-hydroxyphenyl) acetamide (NA-2), which differs only by the absence of a methoxy (B1213986) group, has shown potent antitumor effects against the human breast cancer cell line, MCF-7. nih.gov In vitro studies revealed that NA-2 significantly inhibits the growth of these cancer cells, with a reported half-maximal inhibitory concentration (IC50) of 1.65 mM after 48 hours of treatment. nih.gov The mechanism of action for this analogue involves the induction of apoptosis, evidenced by an enhanced ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov Furthermore, NA-2 was observed to arrest the cell cycle at the G0/G1 phase and impede cancer cell migration in wound healing assays, suggesting a multi-faceted approach to its anticancer activity. nih.gov
Expanding the chemical space to other substituted phenylacetamide derivatives has also yielded promising results. A series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines. nih.govsemanticscholar.org Notably, compounds with a nitro moiety demonstrated greater cytotoxicity than those with a methoxy group. nih.govsemanticscholar.org One of the most active compounds in this series displayed an IC50 value of 52 μM against the PC3 cell line. nih.govsemanticscholar.org
In another study, more complex analogues incorporating a 1,3,4-oxadiazole-2-thiol moiety attached to a 2-chloro-N-(aryl substituted) acetamide structure were synthesized and screened for their anticancer properties. ijddr.in These compounds were tested against a panel of human cancer cell lines, including pancreatic (PANC-1), liver (HepG2), and breast (MCF7). ijddr.in One particular derivative exhibited high cytotoxicity against PANC-1 and HepG2 cell lines, with IC50 values of 4.6 μM and 2.2 μM, respectively, indicating potent anticancer activity. ijddr.in Another compound in the same series showed moderate activity against the MCF7 cell line with an IC50 of 15.5 μM. ijddr.in
These findings collectively suggest that the N-(hydroxyphenyl)acetamide backbone is a viable scaffold for the design of new anticancer agents. The research on its analogues, while varied in their specific substitutions, consistently points towards a potential for cytotoxicity in a range of cancer types. The mechanisms of action appear to involve critical cellular processes such as cell cycle regulation and apoptosis induction.
Anticancer Activity of this compound Analogues
| Compound Class | Cancer Cell Line | IC50 Value | Key Findings |
| N-(2-hydroxyphenyl) acetamide (NA-2) | Breast (MCF-7) | 1.65 mM | Induces apoptosis, arrests cell cycle at G0/G1, inhibits cell migration. nih.gov |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivative | Prostate (PC3) | 52 µM | Nitro-substituted analogues showed higher cytotoxicity. nih.govsemanticscholar.org |
| 2-Chloro-N-(aryl substituted) acetamide Derivative | Pancreatic (PANC-1) | 4.6 µM | Highly cytotoxic against pancreatic cancer cells. ijddr.in |
| 2-Chloro-N-(aryl substituted) acetamide Derivative | Liver (HepG2) | 2.2 µM | Demonstrated potent activity against liver cancer cells. ijddr.in |
| 2-Chloro-N-(aryl substituted) acetamide Derivative | Breast (MCF-7) | 15.5 µM | Moderately cytotoxic against breast cancer cells. ijddr.in |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-hydroxy-4-methoxyphenyl)acetamide, and how can reaction purity be optimized?
- The compound is typically synthesized via acetylation of 2-hydroxy-4-methoxyaniline using acetic anhydride under controlled conditions. Purification methods include recrystallization from ethanol-water mixtures or column chromatography. High-Performance Liquid Chromatography (HPLC) with acetonitrile-water mobile phases is recommended for purity assessment, ensuring resolution of by-products like unreacted precursors or hydroxylated derivatives .
Q. How can the crystal structure of this compound be determined experimentally?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions in polar solvents (e.g., methanol). Data collection and refinement using SHELX software (e.g., SHELXL for refinement) enable precise determination of bond lengths, angles, and hydrogen-bonding networks. Notably, SHELX programs are robust for small-molecule crystallography, even with twinned or high-resolution data .
Q. What spectroscopic techniques are used to confirm the molecular structure of this compound?
- Nuclear Magnetic Resonance (NMR): - and -NMR identify substituent positions (e.g., methoxy vs. hydroxyl groups). Aromatic proton signals typically appear between δ 6.5–7.5 ppm.
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragments, aligning with theoretical m/z values.
- Infrared (IR) Spectroscopy: Stretching vibrations for amide C=O (~1650 cm), phenolic O-H (~3200 cm), and methoxy C-O (~1250 cm) are critical markers .
Advanced Research Questions
Q. How can computational modeling predict the pharmacokinetic and toxicity profiles of this compound?
- In Silico Tools: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) assesses binding affinities to target enzymes or receptors.
- ADMET Prediction: Software like SwissADME or ProTox-II evaluates absorption, distribution, and mutagenicity risks. For example, structural analogs like N-(3,4-dihydroxyphenyl)acetamide show mutagenicity in Ames tests, warranting caution for similar compounds .
Q. What strategies resolve contradictions in reported bioactivity data for acetamide derivatives?
- Meta-Analysis: Cross-validate data across studies using standardized assays (e.g., fixed cell lines or enzyme concentrations).
- Experimental Replication: Reproduce conflicting studies under controlled conditions (e.g., pH, temperature). For instance, discrepancies in cytotoxicity may arise from variations in cell viability assay protocols (MTT vs. resazurin).
- Predictive Modeling: Compare experimental results with QSAR (Quantitative Structure-Activity Relationship) models to identify outliers .
Q. How does substituent positioning (e.g., hydroxyl vs. methoxy groups) influence the compound’s stability and reactivity?
- Hydrogen Bonding: The 2-hydroxy group participates in intramolecular H-bonding with the amide carbonyl, stabilizing the structure and reducing oxidation susceptibility.
- Electron-Donating Effects: The para-methoxy group enhances aromatic ring electron density, affecting electrophilic substitution patterns. Stability under acidic/basic conditions can be tested via accelerated degradation studies monitored by HPLC .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Chiral Resolution: If the compound exhibits stereoisomerism, chiral chromatography (e.g., using amylose-based columns) or asymmetric synthesis (e.g., catalytic enantioselective acetylation) may be required.
- Process Optimization: Continuous flow reactors improve yield and reduce by-products compared to batch methods. Real-time monitoring via inline spectroscopy ensures consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
